2-Butenediol 1,4-diacrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

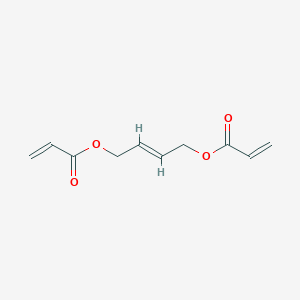

2-Butenediol 1,4-diacrylate is an organic compound with the molecular formula C10H12O4. It is a diester of 2-butenediol and acrylic acid, characterized by its ability to undergo polymerization. This compound is used in various industrial applications due to its reactivity and versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenediol 1,4-diacrylate typically involves the esterification of 2-butenediol with acrylic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in a reaction kettle where 2-butenediol, acrylic acid, a catalyst, and a polymerization inhibitor are mixed and heated. The temperature is controlled and maintained at around 70-90°C for an initial reaction period, followed by further heating and refluxing to complete the reaction .

Análisis De Reacciones Químicas

Types of Reactions: 2-Butenediol 1,4-diacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize in the presence of initiators such as peroxides or UV light.

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 2-butenediol and acrylic acid.

Addition Reactions: The double bonds in the acrylate groups can participate in addition reactions with nucleophiles.

Common Reagents and Conditions:

Polymerization: Initiators like benzoyl peroxide or UV light.

Hydrolysis: Acidic or basic aqueous solutions.

Addition Reactions: Nucleophiles such as amines or thiols.

Major Products Formed:

Polymerization: Cross-linked polymers.

Hydrolysis: 2-Butenediol and acrylic acid.

Addition Reactions: Various substituted acrylates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Preparation

2-Butenediol 1,4-diacrylate is a diester derived from 2-butenediol and acrylic acid, characterized by its ability to undergo polymerization. The molecular formula for this compound is C10H12O4. The synthesis typically involves the esterification of 2-butenediol with acrylic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under controlled heating conditions to facilitate the formation of the diacrylate while minimizing by-products .

Polymer Chemistry

This compound serves as a monomer in the synthesis of various polymers and copolymers. Its ability to polymerize in the presence of initiators (e.g., peroxides or UV light) makes it valuable for creating cross-linked networks that enhance material properties such as strength and flexibility .

Biomedical Applications

In biomedical research, this compound is utilized in the development of hydrogels for tissue engineering and drug delivery systems. These hydrogels can mimic natural tissue properties and provide a conducive environment for cell growth and proliferation . Its role as a precursor for dental composites and medical adhesives further underscores its importance in medical applications.

Coatings and Adhesives

This compound is widely used in the production of coatings, adhesives, and sealants due to its capacity to form durable materials with excellent adhesion properties. Its low viscosity facilitates application, while its polymerization characteristics allow for rapid curing times .

Case Study 1: Hydrogels in Tissue Engineering

A study explored the use of this compound-based hydrogels as scaffolds for bone tissue engineering. The hydrogels demonstrated good mechanical strength and biocompatibility, making them suitable for supporting cell attachment and growth in vitro. The results indicated that these hydrogels could effectively promote bone regeneration when implanted in vivo .

Case Study 2: Dental Composites

In another investigation, researchers evaluated the performance of dental composites formulated with this compound. The composites exhibited enhanced mechanical properties compared to traditional materials, along with improved resistance to wear and degradation over time. This study highlighted the potential of this diacrylate in advancing dental restoration technologies .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Polymer Chemistry | Monomer for polymers and copolymers | Enhanced material properties |

| Biomedical | Hydrogels for tissue engineering | Biocompatibility and mechanical strength |

| Coatings & Adhesives | Production of durable coatings and adhesives | Rapid curing times and strong adhesion |

| Dental Composites | Formulation of advanced dental materials | Improved wear resistance |

Mecanismo De Acción

The primary mechanism of action for 2-Butenediol 1,4-diacrylate involves its polymerization capability. The acrylate groups can undergo free radical polymerization, forming cross-linked networks. This process is initiated by free radicals generated from initiators like benzoyl peroxide or UV light. The resulting polymers exhibit enhanced mechanical properties and chemical resistance, making them suitable for various applications .

Comparación Con Compuestos Similares

1,4-Butanediol diacrylate: Similar in structure but with a saturated backbone.

1,6-Hexanediol diacrylate: Longer carbon chain providing different mechanical properties.

Trimethylolpropane triacrylate: Contains three acrylate groups, leading to higher cross-link density.

Uniqueness: 2-Butenediol 1,4-diacrylate is unique due to its unsaturated backbone, which allows for additional reactivity and versatility in polymerization reactions. This unsaturation provides opportunities for further functionalization and cross-linking, making it a valuable compound in advanced material synthesis .

Propiedades

Número CAS |

18621-76-6 |

|---|---|

Fórmula molecular |

C10H12O4 |

Peso molecular |

196.20 g/mol |

Nombre IUPAC |

[(E)-4-prop-2-enoyloxybut-2-enyl] prop-2-enoate |

InChI |

InChI=1S/C10H12O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-6H,1-2,7-8H2/b6-5+ |

Clave InChI |

ZJWKFUBDXPALAF-AATRIKPKSA-N |

SMILES |

C=CC(=O)OCC=CCOC(=O)C=C |

SMILES isomérico |

C=CC(=O)OC/C=C/COC(=O)C=C |

SMILES canónico |

C=CC(=O)OCC=CCOC(=O)C=C |

Key on ui other cas no. |

18621-76-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.